![molecular formula C13H16F3NO B1393558 3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine CAS No. 1047081-66-2](/img/structure/B1393558.png)

3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine

Vue d'ensemble

Description

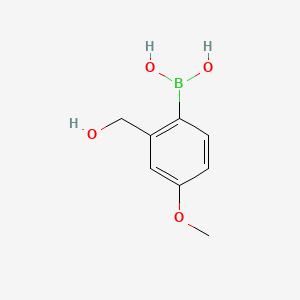

This compound is a derivative of fluoxetine, an antidepressant drug . It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a piperidine ring via a methoxy bridge .

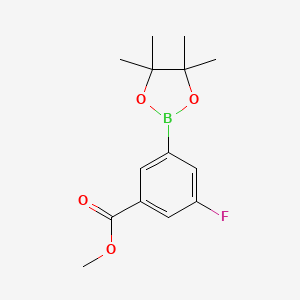

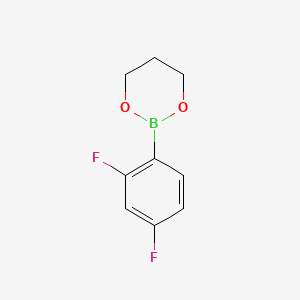

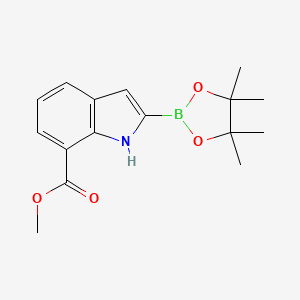

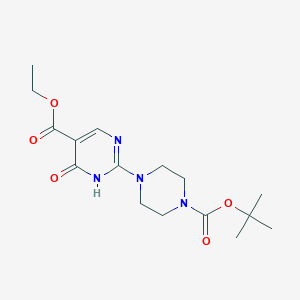

Synthesis Analysis

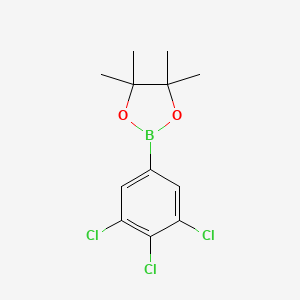

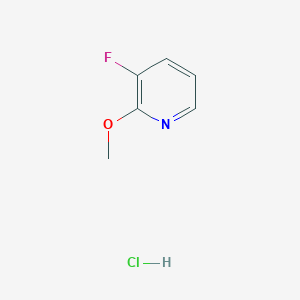

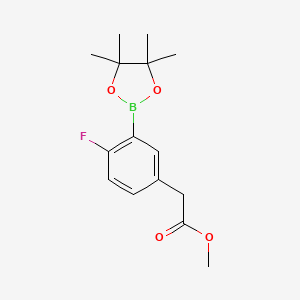

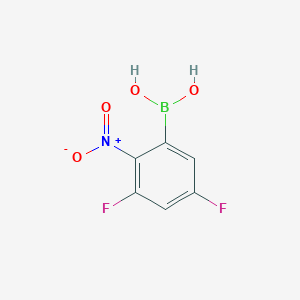

The synthesis of such compounds often involves the use of trifluoromethyl-containing building blocks . The exact method of synthesis can vary depending on the desired target compound . Some methods involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, a phenyl group, and a piperidine ring . The trifluoromethyl group is attached to the phenyl group, which is then connected to the piperidine ring via a methoxy bridge .Applications De Recherche Scientifique

Luminescence Properties in Complexes

A study explored the synthesis of piperidinium tetrakis complexes, noting their strong photoluminescence emissions in solution. This research suggests potential applications in photoluminescent materials (Moriguchi et al., 2017).

Crystal Structure Studies

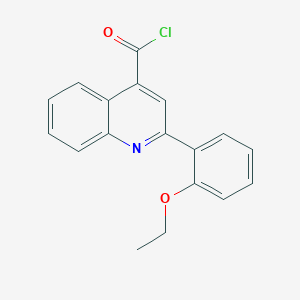

The crystal structures of piperidine derivatives have been extensively studied. For instance, research on 4-[3-(XC6H4)-hexahydro[1,3] oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines revealed insights into molecular conformations and inter-planar angles, which are crucial in understanding the properties of these compounds (Souza et al., 2013).

Modulation of Neurotransmitter Transporters

A specific study on substituted N-benzyl piperidines in the GBR series found that one analogue acted as an allosteric modulator of the serotonin transporter, highlighting a potential application in neurotransmitter modulation (Boos et al., 2006).

Synthesis of Piperidine Derivatives

Research on the nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines has led to the development of efficient methods for preparing imino-sugars, indicating applications in the synthesis of complex organic molecules (Okitsu et al., 2001).

Radiosynthesis for GABAergic Neurotransmission Study

A study on the radiosynthesis of a GABA transporter ligand for GAT-3 suggests applications in visualizing GABAergic neurotransmission in vivo, which could be significant for studying various neurological diseases (Schirrmacher et al., 2001).

Preformulation for Oral Bioavailability

Research into the oral bioavailability of novel piperidine renin inhibitors explored various formulations, which could have applications in optimizing the delivery of similar compounds in medical treatments (Bittner et al., 2002).

Safety And Hazards

Orientations Futures

The demand for trifluoromethylpyridine (TFMP) derivatives, which include compounds like “3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine”, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

3-[[4-(trifluoromethyl)phenyl]methoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-5-3-10(4-6-11)9-18-12-2-1-7-17-8-12/h3-6,12,17H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTECVRVQVHCGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)

![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)

![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)